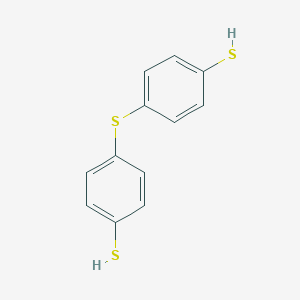

4,4'-Thiobisbenzenethiol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-sulfanylphenyl)sulfanylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLMOYPIVVKFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)SC2=CC=C(C=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347255 | |

| Record name | 4,4'-Thiobisbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19362-77-7 | |

| Record name | 4,4'-Thiobisbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Thiobisbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Thiobisbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Thiobisbenzenethiol (TBBT), a key building block in advanced polymer synthesis and various chemical applications.[1][2] The document details quantitative data, experimental methodologies for property determination, and logical workflows to support research and development activities.

Core Physicochemical Data

This compound, also known as Bis(4-mercaptophenyl) sulfide, is an aromatic dithiol with the chemical formula C₁₂H₁₀S₃.[3][4][5] Its structure, featuring two benzenethiol (B1682325) groups linked by a central sulfur atom, gives rise to its unique reactivity and utility as a monomer.[2] The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀S₃ | [3][4][5][6][7][8][9][10] |

| Molecular Weight | 250.4 g/mol | [3][5][6][7][8][9][11] |

| Melting Point | 112-114 °C | [4][5][11][12] |

| 113 °C | [3] | |

| 113.0 to 119.0 °C | [3] | |

| Boiling Point | 148 °C at 12 mmHg | [3][5][13][14] |

| 431.2 ± 30.0 °C at 760 mmHg | [4] | |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4][5] |

| Appearance | White to Pale Yellow Solid/Crystalline Solid | [5][14] |

| Solubility | Soluble in Toluene.[3] Slightly soluble in Chloroform, Ethyl Acetate (B1210297), and Methanol.[1][5] | [1][3][5] |

| pKa | 5.86 ± 0.10 (Predicted) | [5] |

| LogP | 5.05 / 4.4 | [4][6] |

| CAS Number | 19362-77-7 | [3][4][8][9] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standard organic chemistry laboratory techniques. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid like TBBT. Pure compounds exhibit a sharp melting point range, typically 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range. The capillary tube method is standard.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[15][16][17]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[15] This assembly is placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[18]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[17]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded.[17][18] The melting point is reported as the range T₁ - T₂.

Solubility Determination

Qualitative solubility tests provide valuable information about the polarity and functional groups present in a molecule.[19] The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[20]

Methodology:

-

Initial Test in Water: Place approximately 25 mg of this compound into a test tube and add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[21] Observe if the solid dissolves. Given its predicted LogP of ~4.4-5.05, TBBT is expected to be insoluble in water.[4][6]

-

Test in 5% NaOH Solution: If the compound is insoluble in water, test its solubility in a 5% aqueous sodium hydroxide (B78521) solution using the same procedure. The thiol groups in TBBT are acidic and should be deprotonated by a strong base, forming a soluble sodium thiolate salt.[22]

-

Test in 5% NaHCO₃ Solution: To differentiate between strong and weak acids, a test in 5% sodium bicarbonate is performed.[19] Thiols are generally weaker acids than carboxylic acids and may not dissolve in this weaker base.

-

Test in 5% HCl Solution: If the compound is insoluble in water and base, its solubility in 5% hydrochloric acid is tested.[19][21] TBBT lacks basic functional groups (like amines) and is therefore expected to be insoluble in aqueous acid.

-

Test in Organic Solvents: Solubility in various organic solvents like toluene, chloroform, and ethyl acetate is determined by adding the solvent portion-wise to the solid in a test tube and observing for dissolution.[3][5]

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of the thiol protons. Thiols are generally more acidic than their alcohol counterparts.[23] The pKa can be determined experimentally through various titration methods.

Methodology (General Titration Principle):

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent system. For poorly water-soluble compounds, this may involve dissolving the substance in an excess of a strong base (like NaOH) and then titrating with a strong acid (like HCl).[23]

-

Titration: A standardized titrant (e.g., NaOH solution) is added incrementally to the TBBT solution.

-

Monitoring: The progress of the neutralization reaction is monitored using a pH meter (potentiometric titration) or by observing changes in absorbance at a specific wavelength (spectrophotometric titration).[24][25] Isothermal titration calorimetry (ITC) is another advanced method that measures the heat released or absorbed during the reaction to determine the pKa.[24][25]

-

Data Analysis: The equivalence point of the titration is determined from the resulting titration curve (e.g., pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Synthesis Workflow

A known method for synthesizing this compound involves a multi-step process starting from thiophenol.[26] This workflow illustrates the key stages of the synthesis.

Caption: General synthesis workflow for this compound.

Experimental Workflow for Solubility Testing

This diagram outlines the decision-making process for determining the solubility class of an organic compound like TBBT.

Caption: Logical workflow for qualitative solubility analysis.

Experimental Workflow for Melting Point Determination

This diagram illustrates the sequential steps involved in determining the melting point of a solid organic compound.

Caption: Step-by-step workflow for melting point determination.

References

- 1. This compound | 19362-77-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 19362-77-7 | TCI AMERICA [tcichemicals.com]

- 4. This compound | CAS#:19362-77-7 | Chemsrc [chemsrc.com]

- 5. 4,4'-Thiodibenzenethiol | 19362-77-7 [chemicalbook.com]

- 6. This compound | C12H10S3 | CID 619483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. chemscene.com [chemscene.com]

- 11. 4,4′-硫代二苯硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4,4′-Thiobisbenzenethiol , 98% , 19362-77-7 - CookeChem [cookechem.com]

- 13. echemi.com [echemi.com]

- 14. Page loading... [wap.guidechem.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 18. pennwest.edu [pennwest.edu]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. chem.ws [chem.ws]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. scribd.com [scribd.com]

- 23. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 24. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. CN102093269B - Synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,4'-Thiobisbenzenethiol and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Thiobisbenzenethiol (CAS No. 19362-77-7), a versatile aromatic dithiol compound. The document covers its nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance in materials science and potential implications in drug development.

Nomenclature and Identification

This compound is an organosulfur compound characterized by two benzenethiol (B1682325) (mercaptophenyl) groups linked by a central sulfur atom, forming a thioether bridge. This structure gives rise to several synonymous names used interchangeably in scientific literature and commercial catalogs.

Common Synonyms:

Chemical Identifiers:

-

IUPAC Name: 4-(4-sulfanylphenyl)sulfanylbenzenethiol[5]

-

InChI Key: JLLMOYPIVVKFHY-UHFFFAOYSA-N[7]

-

SMILES: Sc1ccc(Sc2ccc(S)cc2)cc1

Physicochemical Properties

The physical and chemical properties of this compound are crucial for designing experimental conditions, predicting its behavior in various systems, and ensuring safe handling. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to off-white or pale yellow crystalline solid | [8] |

| Melting Point | 112-114 °C | [9] |

| 113-119 °C | ||

| Boiling Point | 148 °C @ 12 mmHg | [8] |

| 431.2 ± 30.0 °C @ 760 mmHg | [9] | |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [9] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol. Soluble in Toluene (B28343). | [7] |

| LogP | 4.4 - 5.05 | [5][9] |

| Flash Point | 214.6 ± 24.6 °C | [8][9] |

| Refractive Index (Predicted) | 1.710 | [8] |

Experimental Protocols

A common method for synthesizing this compound involves a multi-step process starting from thiophenol. The following protocol is based on a method disclosed in patent CN102093269B.[10]

Materials:

-

Thiophenol (starting material)

-

Acetic anhydride (B1165640)

-

Solvent (e.g., cyclohexane, ethyl acetate)

-

Iodine

-

Sulfur dichloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl, 20-40% solution)

-

Recrystallization solvent (e.g., benzene (B151609), toluene)

Procedure:

-

Esterification: Acetic anhydride is added dropwise to thiophenol. The mixture is heated to 80-90 °C and the reaction is monitored by Gas Chromatography (GC) until the thiophenol is consumed. After cooling to 5-15 °C, water is added, and the organic layer is separated.[10]

-

Etherification (Thioether Formation): The organic layer from the previous step is dissolved in a suitable solvent. Iodine and sulfur dichloride are added to initiate the reaction to form the central thioether bond. The resulting organic layer is separated and the solvent is removed under reduced pressure to yield a yellow solid.[10]

-

Hydrolysis: The yellow solid is added to an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 1-3 hours to hydrolyze the ester groups, exposing the thiol functionalities. After cooling to room temperature, a 20-40% solution of hydrochloric acid is added dropwise to neutralize the mixture and precipitate the product. The resulting white solid is collected by filtration.[10]

-

Recrystallization: The crude white solid is purified by recrystallization from a suitable solvent such as benzene or toluene to yield pure, white crystalline this compound.[10]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C12H10S3 | CID 619483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4'-Thiodibenzenethiol | 19362-77-7 [chemicalbook.com]

- 7. This compound | 19362-77-7 | Benchchem [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | CAS#:19362-77-7 | Chemsrc [chemsrc.com]

- 10. CN102093269B - Synthesis method of this compound - Google Patents [patents.google.com]

4,4'-Thiobisbenzenethiol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Chemical Formula: C₁₂H₁₀S₃

Molecular Weight: 250.40 g/mol

Abstract

This technical guide provides an in-depth overview of 4,4'-Thiobisbenzenethiol, a dithiol compound with significant potential in various scientific and industrial sectors, including polymer chemistry and biomedical research. This document consolidates essential information on its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. Experimental protocols for its potential use as a reducing agent in protein refolding and in the assessment of caspase-3 activity are detailed.

Chemical and Physical Properties

This compound, also known as bis(4-mercaptophenyl) sulfide (B99878), is a solid organic compound characterized by two benzenethiol (B1682325) units linked by a central sulfur atom. This unique structure imparts specific redox properties and makes it a valuable intermediate in various chemical syntheses.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀S₃ | [1] |

| Molecular Weight | 250.40 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 112-114 °C (lit.) | |

| Boiling Point | 148 °C at 12 mmHg | |

| CAS Number | 19362-77-7 | [1] |

| Synonyms | Bis(4-mercaptophenyl) sulfide, 4,4'-Dimercaptodiphenyl sulfide | [1] |

Synthesis of this compound

A robust and scalable synthesis of this compound has been reported, involving a multi-step process. The following protocol is adapted from established methodologies.

Experimental Protocol: Synthesis

Materials:

-

Thiophenol

-

Acetic anhydride (B1165640)

-

Solvent (e.g., toluene)

-

Iodine

-

Sulfur dichloride

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Esterification (Protection of Thiol Groups): Thiophenol is reacted with acetic anhydride to form the corresponding thioacetate (B1230152). This step protects the reactive thiol groups from undesired side reactions in the subsequent step.

-

Thioether Formation: The protected thioacetate is dissolved in a suitable solvent, and a catalytic amount of iodine is added. Sulfur dichloride is then added dropwise to form the central thioether linkage. The reaction mixture is worked up to isolate the crude diaryl sulfide product.

-

Hydrolysis (Deprotection): The crude product from the previous step is subjected to basic hydrolysis using sodium hydroxide to remove the acetyl protecting groups, yielding the dithiol.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

Applications in Research and Development

Monomer for Advanced Polymer Synthesis

This compound serves as a key monomer in the synthesis of advanced polymers, such as poly(thioether)s. These polymers exhibit excellent thermal stability, chemical resistance, and unique optical and electronic properties, making them suitable for high-performance applications in materials science and electronics.

Role as a Reducing Agent in Biochemical Applications

The dithiol functionality of this compound makes it an effective reducing agent, capable of participating in thiol-disulfide exchange reactions. This property is particularly relevant in proteomics and drug development.

Many recombinant proteins expressed in bacterial systems form inactive aggregates known as inclusion bodies, often due to incorrect disulfide bond formation. The refolding of these proteins into their native, biologically active conformation is a critical step in the production of therapeutic proteins. Dithiol reagents can facilitate this process by maintaining a suitable redox environment that promotes the correct pairing of cysteine residues.

Experimental Protocol: In Vitro Protein Refolding

This protocol provides a general framework for utilizing a dithiol reagent like this compound in a protein refolding buffer. Optimization will be required for specific proteins.

Materials:

-

Inclusion bodies of the target protein

-

Solubilization buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 50 mM Tris-HCl, pH 8.0)

-

Reducing agent for solubilization (e.g., Dithiothreitol - DTT)

-

Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M Arginine)

-

This compound

-

Oxidized glutathione (B108866) (GSSG)

-

Dialysis tubing and equipment

-

Protein concentration determination assay (e.g., Bradford or BCA)

-

Activity assay specific to the target protein

Procedure:

-

Solubilization and Reduction: Resuspend the isolated inclusion bodies in solubilization buffer containing a reducing agent like DTT (typically 10-100 mM) to a protein concentration of 1-10 mg/mL. Incubate for 1-2 hours at room temperature with gentle stirring to ensure complete denaturation and reduction of disulfide bonds.

-

Removal of Denaturant and Reducing Agent: Remove the denaturant and reducing agent by dialysis against a buffer without these components.

-

Refolding: Dilute the denatured and reduced protein solution into a pre-chilled refolding buffer containing a redox shuffling system. A typical system might consist of a reduced thiol (e.g., 1 mM this compound) and an oxidizing agent (e.g., 0.1 mM GSSG). The optimal ratio of reduced to oxidized thiol needs to be determined empirically for each protein.

-

Incubation: Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

-

Analysis: After incubation, centrifuge the solution to remove any aggregated protein. Determine the concentration of the soluble protein and assess its biological activity using a specific assay.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is dependent on a catalytic cysteine residue. It has been suggested that this compound can act as a reducing agent that affects the catalytic activity of caspase-3.[2] This suggests a potential role for this compound in modulating apoptosis, a critical process in drug development for cancer and other diseases.

Experimental Protocol: Caspase-3 Activity Assay

This protocol describes a colorimetric assay to evaluate the effect of this compound on caspase-3 activity in cell lysates.

Materials:

-

Cell line of interest

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Cell lysis buffer

-

Protein concentration assay kit (Bradford or BCA)

-

Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture the cells to the desired confluency. Induce apoptosis using a known agent. A control group of untreated cells should be maintained.

-

Cell Lysis: Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 assay kit.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Caspase-3 Assay: a. To a 96-well plate, add equal amounts of protein lysate (e.g., 50-100 µg) to each well. b. Add varying concentrations of this compound to the wells to be tested. Include a vehicle control. c. Add the caspase-3 substrate (Ac-DEVD-pNA) to all wells. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the caspase-3 activity and compare the activity in the presence of this compound to the control groups.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile chemical compound with established applications in polymer science and emerging potential in the biomedical field. Its properties as a dithiol make it a valuable tool for researchers and drug development professionals, particularly in the areas of protein chemistry and the study of cellular signaling pathways involving redox-sensitive proteins like caspases. The experimental protocols provided in this guide offer a starting point for exploring the utility of this compound in various research and development settings.

References

Solubility of 4,4'-Thiobisbenzenethiol in chloroform, methanol, and other solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4,4'-Thiobisbenzenethiol (TBBT), a key organosulfur compound utilized in various advanced material applications. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and the formulation of TBBT-based materials. This document summarizes known solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a logical workflow for one of its primary applications.

Core Concepts and Solubility Overview

This compound, with the chemical formula S(C₆H₄SH)₂, is a dithiol that serves as a versatile building block in fields such as nanotechnology and polymer chemistry. Its molecular structure, characterized by two thiol groups and a central thioether linkage, dictates its solubility behavior. Generally, TBBT exhibits limited solubility in highly polar solvents and greater solubility in less polar or chlorinated organic solvents.

Data Presentation: Solubility of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and semi-quantitative summary has been compiled from various sources. The following table presents the known solubility characteristics of TBBT in several common laboratory solvents.

| Solvent | Chemical Formula | Type | Solubility Description | Citation(s) |

| Chloroform | CHCl₃ | Chlorinated | Moderate / Slightly Soluble | [1][2] |

| Methanol | CH₃OH | Polar Protic | Low / Slightly Soluble | [1][2] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Slightly Soluble | [1][2] |

| Toluene | C₇H₈ | Non-polar | Soluble | [3][4] |

| Acetic Acid | CH₃COOH | Polar Protic | Soluble | |

| Benzene | C₆H₆ | Non-polar | Soluble (especially with heating) | [5] |

| Petroleum Ether | Mixture | Non-polar | Soluble (recrystallization solvent) | [5] |

| Cyclohexane | C₆H₁₂ | Non-polar | Soluble (recrystallization solvent) | [5] |

Note: The relative solubility has been reported as Chloroform > Acetic Acid > Methanol.

Experimental Protocols: Determining Solubility

The following is a standardized experimental protocol for the quantitative determination of this compound solubility in a given solvent. This method is adapted from established guidelines for solid-liquid solubility measurements.

Gravimetric Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (98%+ purity)

-

Solvent of interest (e.g., chloroform, methanol, toluene)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with airtight caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass sample vials for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed, labeled glass sample vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the sample vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound (m.p. 112-114 °C) until the solvent has completely evaporated and a constant weight of the dried solid is achieved.

-

Allow the vial to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried solid.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualizations

Logical Workflow for Application in Sensor Fabrication

The following diagram illustrates the logical workflow for utilizing this compound in the fabrication of a chemical sensor based on a self-assembled monolayer (SAM).

Caption: Workflow for Sensor Fabrication using this compound.

References

In-depth Technical Guide: Predicted Acidity of 4,4'-Thiobisbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused analysis of the predicted acid dissociation constant (pKa) of the bifunctional aromatic thiol, 4,4'-Thiobisbenzenethiol. The pKa is a critical parameter in drug development and chemical research, influencing a molecule's ionization state, solubility, and reactivity in various environments. This document summarizes the available predicted pKa data and outlines a standard experimental protocol for the determination of pKa values for aromatic thiols, which is applicable to this compound.

Predicted pKa Value of this compound

| Compound Name | Predicted pKa | Prediction Method |

| This compound | 5.86 ± 0.10 | Computational Prediction |

Table 1: Predicted pKa Value for this compound. [1]

Experimental Protocol for pKa Determination of Aromatic Thiols via Spectrophotometric Titration

Given the absence of a specific experimental protocol for this compound, this section details a widely used method for determining the pKa of aromatic thiols: UV-Vis spectrophotometric titration. This method is based on the principle that the protonated (ArSH) and deprotonated (ArS⁻) forms of a thiol have distinct ultraviolet absorption spectra.

Materials and Reagents:

-

This compound

-

Deionized water (Milli-Q or equivalent)

-

Hydrochloric acid (HCl), 0.1 M standard solution

-

Sodium hydroxide (B78521) (NaOH), 0.1 M standard solution, carbonate-free

-

A series of buffers with known pH values (e.g., phosphate, borate)

-

Methanol (B129727) or other suitable organic co-solvent (if solubility is an issue)

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

Quartz cuvettes

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent such as methanol may be necessary.

-

Preparation of Titration Solutions: In a series of volumetric flasks, prepare solutions with a constant concentration of this compound and varying pH values. This is achieved by adding a fixed volume of the stock solution and different volumes of standardized HCl, NaOH, or buffer solutions.

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of each solution across a relevant wavelength range (typically 200-400 nm for aromatic thiols) at a constant temperature.

-

Identify the wavelength of maximum absorbance difference between the fully protonated and fully deprotonated species.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of each solution.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, corresponding to the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance change.

-

Logical Workflow for pKa Prediction and Significance

The following diagram illustrates a logical workflow for the computational prediction of pKa and its application in a research context.

Figure 1: A logical workflow for the computational prediction of a molecule's pKa and its subsequent application in research and development.

This guide provides a foundational understanding of the predicted acidity of this compound and a practical approach for its experimental determination. The accurate assessment of pKa is a cornerstone for the effective design and application of molecules in scientific and pharmaceutical research.

References

The Redox Nucleus: An In-depth Technical Guide to the Redox Chemistry of 4,4'-Thiobisbenzenethiol's Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Thiobisbenzenethiol (TBBT), a unique aromatic dithiol, presents a fascinating case study in redox chemistry, centered around its two reactive thiol groups. This technical guide provides a comprehensive overview of the synthesis, redox behavior, and analytical characterization of TBBT. While specific experimentally-determined quantitative data such as redox potentials and pKa values for TBBT are not extensively available in public literature, this guide consolidates known qualitative information, presents detailed experimental protocols for its synthesis and the formation of self-assembled monolayers (SAMs), and offers generalized procedures for its characterization using techniques like cyclic voltammetry and Surface-Enhanced Raman Spectroscopy (SERS). The potential applications of TBBT in materials science and biochemistry, stemming from the redox activity of its thiol moieties, are also explored.

Introduction

This compound, also known as bis(4-mercaptophenyl) sulfide (B99878), is an organosulfur compound featuring two thiol (-SH) groups attached to a diphenyl sulfide core. The presence of these redox-active functional groups makes TBBT a molecule of significant interest in various scientific and industrial fields, including as a monomer for advanced polymers, a linker for self-assembled monolayers on metal surfaces, and a component in redox-active systems.[1][2] The reactivity of the thiol groups, particularly their propensity to undergo oxidation to form disulfide bonds, is central to the utility of TBBT.[2] This guide delves into the core aspects of the redox chemistry of these thiol groups.

Physicochemical and Redox Properties

While precise experimental values for the redox potential and pKa of this compound are not readily found in the reviewed literature, the general behavior of aromatic thiols can be used for estimation. The diphenyl sulfide bridge is expected to influence the electronic properties of the thiol groups.[2]

Table 1: Physicochemical and General Redox Properties of this compound

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₂H₁₀S₃ | [3][4] |

| Molecular Weight | 250.40 g/mol | [4][5] |

| Melting Point | 112-114 °C | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Soluble in organic solvents like chloroform, ethyl acetate, and methanol; limited solubility in water. | [7] |

| Thiol Group pKa | Not experimentally determined for TBBT. Generally, aromatic thiols have pKa values lower than aliphatic thiols due to the resonance stabilization of the thiolate anion. | [8] |

| Redox Potential | Not experimentally determined for TBBT. The thiol groups can be oxidized to form disulfide bonds. The potential is influenced by the diphenyl sulfide core. | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process starting from thiophenol. This procedure includes protection of the thiol group, formation of the thioether linkage, and subsequent deprotection.

Experimental Protocol: Synthesis from Thiophenol

This protocol is based on a patented synthetic method.[6]

Step 1: Esterification (Thiol Protection)

-

In a reaction vessel, place thiophenol.

-

Slowly add acetic anhydride (B1165640) dropwise to the thiophenol. The molar ratio of thiophenol to acetic anhydride should be approximately 1:1.1 to 1:1.5.[6]

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 1-3 hours, or until gas chromatography (GC) analysis indicates the consumption of thiophenol.[6]

-

Cool the reaction mixture to 5-15 °C and add water.

-

Separate the lower organic layer (acetyl-protected thiophenol).

Step 2: Etherification (Thioether Bridge Formation)

-

Dissolve the organic layer from Step 1 in a suitable solvent (e.g., cyclohexane, ethyl acetate).[6]

-

Add a catalytic amount of iodine.

-

Cool the mixture to 10-15 °C.

-

Slowly add sulfur dichloride dropwise over 2-4 hours. The molar ratio of the protected thiophenol to sulfur dichloride should be approximately 1:1.1 to 1:1.3.[6]

-

After the addition is complete, add water and separate the organic layer.

-

Remove the solvent from the organic layer under reduced pressure to obtain a yellow solid.

Step 3: Hydrolysis (Deprotection)

-

To a mixture of water and sodium hydroxide (B78521), add the yellow solid obtained in Step 2. The mass ratio of sodium hydroxide to the initial thiophenol should be between 1:1 and 2:1.[6]

-

Heat the mixture to reflux and maintain for 1-3 hours.[6]

-

Cool the reaction mixture to room temperature.

-

Slowly add a 20-40% hydrochloric acid solution dropwise until the solution is acidic to precipitate the product. The molar ratio of hydrochloric acid to sodium hydroxide should be approximately 1.0-1.2:1.[6]

-

Filter the white solid precipitate.

Step 4: Recrystallization

-

Recrystallize the crude white solid from a suitable solvent (e.g., benzene) to obtain pure, white crystalline this compound.[6]

-

Dry the crystals under vacuum. The expected melting point is 115-116 °C.[6]

Redox Chemistry of the Thiol Groups

The thiol groups of TBBT are the primary sites of its redox activity. They can undergo a variety of oxidation reactions, with the most common being the formation of disulfide bonds.

Disulfide Bond Formation

The oxidation of the two thiol groups in TBBT can lead to the formation of intermolecular disulfide bonds, resulting in oligomers or polymers. This reaction is a cornerstone of thiol chemistry and can be initiated by mild oxidizing agents.[2][9]

Reaction Scheme:

n HS-Ar-S-Ar-SH + [O] → H-(S-Ar-S-Ar-S)n-H + n H₂O (where Ar represents a phenylene group)

This polymerization is a key aspect of its use in advanced materials.[1]

Reaction with Peroxides

Thiols are known to react with peroxides, such as hydrogen peroxide (H₂O₂), to form sulfenic acids as initial products, which can be further oxidized to sulfinic and sulfonic acids or react with another thiol to form a disulfide.[10][11] The reaction with H₂O₂ is believed to proceed via a mechanism that is more complex than a simple Sₙ2 reaction, with the solvent playing a crucial role.[10]

Self-Assembled Monolayers (SAMs)

TBBT is widely used to form SAMs on noble metal surfaces, particularly gold.[7] In this process, one of the thiol groups forms a strong covalent bond with the gold surface, an oxidative addition process, leaving the other thiol group exposed and available for further chemical modification.[2]

Experimental Protocol: Formation of TBBT SAMs on Gold

This is a general protocol for the formation of thiol-based SAMs.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

This compound (TBBT)

-

Anhydrous ethanol (B145695) (solvent)

-

Clean glass vial with a cap

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Prepare a dilute solution of TBBT in anhydrous ethanol (typically 1-10 mM).

-

Clean the gold substrate. This can be done by rinsing with ethanol and water, followed by drying under a stream of nitrogen. For more rigorous cleaning, plasma or piranha solution treatment can be used (with extreme caution).

-

Place the cleaned gold substrate in the glass vial.

-

Pour the TBBT solution into the vial, ensuring the gold surface is completely submerged.

-

Purge the vial with nitrogen gas to displace oxygen, which can promote unwanted disulfide formation in solution.

-

Seal the vial and leave it undisturbed for 18-24 hours to allow for the formation of a well-ordered monolayer.

-

After the incubation period, remove the substrate from the solution using tweezers.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed TBBT.

-

Dry the substrate under a gentle stream of nitrogen.

-

Store the SAM-coated substrate in a clean, dry environment.

Analytical Characterization

The redox chemistry of TBBT and its SAMs can be investigated using various analytical techniques.

Cyclic Voltammetry (CV)

Generalized Experimental Protocol for CV of TBBT SAMs:

-

Electrode Preparation: Use a three-electrode system with the TBBT-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

-

Electrolyte Solution: Prepare an electrolyte solution, for example, 0.1 M KCl in deionized water. The solution should be deoxygenated by bubbling with nitrogen gas.

-

Measurement:

-

Immerse the electrodes in the electrolyte solution.

-

Set the potential window to scan over the expected redox potential range of the thiol/disulfide couple.

-

Apply a potential sweep and record the resulting current.

-

The absence of significant redox peaks from the underlying gold electrode can indicate the formation of a well-passivated monolayer.[12] Further peaks may be observed corresponding to the oxidation of the terminal thiol groups.

-

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive technique for obtaining vibrational information from molecules adsorbed on nanostructured metal surfaces. It is particularly useful for characterizing TBBT SAMs.

Expected SERS Signatures for TBBT on Gold:

-

A peak around 2550 cm⁻¹ corresponding to the S-H stretching vibration of the free, non-bonded thiol group. The presence of this peak is strong evidence that TBBT binds to the gold surface through only one of its thiol groups.[7]

-

The absence of a peak corresponding to an S-S bond (typically around 500-540 cm⁻¹) indicates that intermolecular disulfide bonds are not formed within the monolayer.[12]

-

Enhancement of certain aromatic ring modes can provide information about the orientation of the molecule on the surface.[12]

Generalized Experimental Protocol for SERS of TBBT SAMs:

-

Substrate Preparation: Prepare a SERS-active substrate, which is typically a roughened gold or silver surface or an array of gold or silver nanoparticles. Then, form the TBBT SAM on this substrate as described in section 5.1.

-

Raman Spectrometer Setup:

-

Use a Raman spectrometer equipped with a laser of a suitable wavelength (e.g., 633 nm or 785 nm).

-

Focus the laser onto the SAM-coated SERS substrate.

-

Acquire the Raman spectrum over the desired wavenumber range.

-

The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without damaging the sample.

-

Role in Biological Systems and Drug Development

While specific signaling pathways involving TBBT have not been identified in the literature, the chemistry of its thiol groups is highly relevant to biological redox processes. Thiols and disulfides play a critical role in cellular signaling, protein folding, and antioxidant defense.[13] Aromatic dithiols like TBBT have been shown to mimic the function of protein disulfide isomerase, an enzyme that catalyzes the formation and breakage of disulfide bonds in proteins, thereby assisting in proper protein folding.[2] This suggests potential applications in drug development, for example, in modulating cellular redox environments or as a scaffold for designing drugs that target thiol-dependent pathways. However, further research is needed to explore these possibilities.

Conclusion

This compound is a versatile molecule with a rich redox chemistry centered on its thiol groups. While there is a need for more extensive experimental characterization to determine its specific quantitative redox properties, the existing literature provides a solid foundation for its synthesis and application, particularly in the formation of self-assembled monolayers and redox-active polymers. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the potential of this intriguing aromatic dithiol in their respective fields. Further investigation into its biological interactions and quantitative electrochemical behavior will undoubtedly unveil new and exciting applications.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 19362-77-7 | Benchchem [benchchem.com]

- 3. This compound | C12H10S3 | CID 619483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4,4 -Thiobisbenzenethiol 98 19362-77-7 [sigmaaldrich.com]

- 6. CN102093269B - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. Buy this compound | 19362-77-7 [smolecule.com]

- 8. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactivity of biologically important thiol compounds with superoxide and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thiol redox biochemistry: insights from computer simulations - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety hazards of 4,4'-Thiobisbenzenethiol (skin and eye irritation)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Thiobisbenzenethiol is a chemical compound used in various industrial and research applications. Understanding its health and safety hazards is paramount for safe handling and risk assessment. This technical guide provides an in-depth analysis of the skin and eye irritation potential of this compound. While specific quantitative experimental data for this compound is not publicly available, this guide details the standard methodologies for assessing skin and eye irritation, presents the established hazard classifications, and illustrates the underlying biological pathways and experimental workflows.

Hazard Classification

This compound is consistently classified by multiple sources as an irritant to both skin and eyes.[1][2]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |

Source: Aggregated GHS information from multiple suppliers and databases.[1][2]

Experimental Protocols for Irritation Testing

The assessment of skin and eye irritation potential of chemical substances is typically conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to produce consistent and reliable data for hazard classification.

Skin Irritation Testing (OECD 404: Acute Dermal Irritation/Corrosion)

The in vivo dermal irritation test (OECD 404) is designed to assess the potential of a substance to cause reversible inflammatory changes in the skin.[3][4]

Methodology:

-

Test System: The albino rabbit is the recommended species for this test.[3]

-

Dose and Application: A 0.5 g amount of the solid test substance (or 0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm²) on one animal.[3] The application site is covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The test substance is typically applied for a period of 4 hours.[3]

-

Observation: After the exposure period, the patch is removed, and the skin is cleansed. Observations for erythema (redness) and edema (swelling) are made at 1, 24, 48, and 72 hours after patch removal.[4] The observation period may be extended up to 14 days to assess the reversibility of the effects.[3]

-

Scoring: The severity of erythema and edema is graded according to a numerical scoring system (Draize scale).

Table 2: Draize Scoring System for Skin Reactions

| Reaction | Score | Description |

| Erythema and Eschar Formation | ||

| No erythema | 0 | |

| Very slight erythema (barely perceptible) | 1 | |

| Well-defined erythema | 2 | |

| Moderate to severe erythema | 3 | |

| Severe erythema (beet redness) to slight eschar formation (injuries in depth) | 4 | |

| Edema Formation | ||

| No edema | 0 | |

| Very slight edema (barely perceptible) | 1 | |

| Slight edema (edges of area well-defined by definite raising) | 2 | |

| Moderate edema (raised approximately 1 mm) | 3 | |

| Severe edema (raised more than 1 mm and extending beyond the area of exposure) | 4 |

Source: OECD Guideline for the Testing of Chemicals, No. 404.[4]

Eye Irritation Testing (OECD 405: Acute Eye Irritation/Corrosion)

The in vivo eye irritation test (OECD 405) evaluates the potential of a substance to produce reversible changes in the eye.[5][6]

Methodology:

-

Test System: The albino rabbit is the preferred species for this test.[5]

-

Dose and Application: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[7] The other eye remains untreated and serves as a control.[5]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[5] The examination includes scoring of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

-

Scoring: The severity of the ocular lesions is graded using a standardized scoring system.

Table 3: Scoring System for Ocular Lesions

| Ocular Lesion | Score | Description |

| Corneal Opacity | Degree of Density (area most dense taken for reading) | |

| No ulceration or opacity | 0 | |

| Scattered or diffuse areas of opacity, details of iris clearly visible | 1 | |

| Easily discernible translucent area, details of iris slightly obscured | 2 | |

| Opalescent areas, no details of iris visible, size of pupil barely discernible | 3 | |

| Opaque, iris invisible | 4 | |

| Iris | Values | |

| Normal | 0 | |

| Folds above normal, congestion, swelling, circumcorneal injection (any or all of these); iris still reacting to light (a sluggish reaction is positive) | 1 | |

| No reaction to light, hemorrhage, gross destruction (any or all of these) | 2 | |

| Conjunctivae | Redness (refers to palpebral and bulbar conjunctivae excluding cornea and iris) | |

| Blood vessels normal | 0 | |

| Some blood vessels definitely injected above normal | 1 | |

| More diffuse, deeper crimson red, individual vessels not easily discernible | 2 | |

| Diffuse beefy red | 3 | |

| Conjunctivae | Chemosis (refers to lids and/or nictitating membranes) | |

| No swelling | 0 | |

| Any swelling above normal (includes nictitating membranes) | 1 | |

| Obvious swelling with partial eversion of lids | 2 | |

| Swelling with lids about half-closed | 3 | |

| Swelling with lids more than half-closed | 4 |

Source: OECD Guideline for the Testing of Chemicals, No. 405.[8]

In Vitro Alternative Methods

In recent years, there has been a significant shift towards the use of in vitro methods to reduce and replace animal testing. Validated in vitro methods are available for both skin and eye irritation testing.

-

Reconstructed Human Epidermis (RhE) Models (e.g., EpiDerm™, EPISKIN™): These models are used for in vitro skin irritation testing (OECD 439).[9][10] The test substance is applied topically to the tissue, and cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates irritation potential.[9][11]

-

Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437) and Reconstructed Human Cornea-like Epithelium (RhCE) Models (e.g., EpiOcular™, SkinEthic™ HCE) (OECD 492): These are in vitro methods for assessing eye irritation.[12][13] The BCOP test measures changes in corneal opacity and permeability after exposure to a test substance.[13][14] RhCE models assess cell viability in a reconstructed human corneal epithelium.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general biological pathways involved in skin and eye irritation and the typical workflows for assessing these endpoints.

Figure 1. Simplified signaling pathway for skin and eye irritation.

Figure 2. General experimental workflows for irritation testing.

Conclusion

References

- 1. This compound | C12H10S3 | CID 619483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4 -Thiobisbenzenethiol 98 19362-77-7 [sigmaaldrich.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. In Vitro Skin Irritation - Eurofins Deutschland [eurofins.de]

- 10. m.youtube.com [m.youtube.com]

- 11. iivs.org [iivs.org]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. criver.com [criver.com]

- 14. Eye irritation: Bovine Corneal Opacity and Permeability (BCOP) assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Key spectral information for 4,4'-Thiobisbenzenethiol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential spectral data for the characterization of 4,4'-Thiobisbenzenethiol (CAS No: 19362-77-7), a pivotal organosulfur compound in the synthesis of advanced materials and pharmaceutical intermediates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a foundational dataset for its identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and connectivity of its hydrogen and carbon atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the thiol proton signal. Due to the molecule's symmetry, the four protons on each phenyl ring are chemically equivalent to their counterparts on the other ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.18 | d (doublet) | 4H | Ar-H (ortho to -SH) |

| ~7.10 | d (doublet) | 4H | Ar-H (ortho to -S-) |

| ~3.46 | s (singlet) | 2H | S-H |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon NMR) Data

Due to the lack of readily available public experimental ¹³C NMR data, the following chemical shifts are predicted based on computational models. These values serve as a reliable estimation for spectral interpretation. The molecule's symmetry results in four distinct signals for the twelve aromatic carbon atoms.

| Predicted Chemical Shift (δ) (ppm) | Assignment |

| ~135.2 | C -S-C (ipso-carbon) |

| ~132.0 | C -SH (ipso-carbon) |

| ~129.5 | Ar-C H (ortho to -S-) |

| ~128.8 | Ar-C H (ortho to -SH) |

Note: These values are computationally predicted and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule. The most diagnostic absorption is the weak but sharp S-H stretching vibration, confirming the presence of the thiol groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| > 3000 | Medium | Aromatic C-H | Stretch |

| 2550 - 2600 | Weak, Sharp | Thiol (S-H) | Stretch |

| 1400 - 1600 | Medium-Strong | Aromatic C=C | Stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which corroborates its elemental composition.[1] In GC-MS analysis, the molecule exhibits a distinct molecular ion peak and several characteristic fragments.[1]

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

| 250 | 100% (Base Peak) | [C₁₂H₁₀S₃]⁺ (Molecular Ion, M⁺)[1] |

| 217 | High | [M - SH]⁺ |

| 184 | High | [M - 2SH]⁺[1] |

| 141 | High | [C₆H₅S₂]⁺[1] |

| 108 | Medium | [C₆H₄S]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Apply a 90° pulse with a relaxation delay of 5 seconds.

-

Average 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 30° pulse with a relaxation delay of 2 seconds.

-

Average a sufficient number of scans (typically >1024) to obtain clear signals for all carbon atoms, especially the quaternary carbons.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (~5 mg) of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride.[1]

-

Film Casting : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[1]

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty salt plate.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Average 16-32 scans for a high-quality spectrum.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation : Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Gas Chromatography :

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium, with a constant flow rate.

-

-

Mass Spectrometry :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Logical Workflow: Synthesis of this compound

This compound can be synthesized through a multi-step process, which is a crucial aspect for its application in research and development. The diagram below illustrates a common synthetic pathway.

Caption: Synthetic workflow for this compound.

References

Methodological & Application

High-Yield Synthesis of 4,4'-Thiobisbenzenethiol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the high-yield synthesis of 4,4'-Thiobisbenzenethiol, a versatile organosulfur compound. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, high-performance polymers, and as a ligand in coordination chemistry.[1][2] The protocols outlined below are based on established methods, ensuring reproducibility and a high yield of the final product.

Introduction

This compound, also known as bis(4-mercaptophenyl) sulfide (B99878), is an aromatic dithiol with the chemical formula S(C₆H₄SH)₂.[3][4] Its two thiol groups offer reactive sites for various chemical transformations, making it a valuable building block in several scientific domains.[5] Notably, it acts as a reducing agent and has been observed to affect the catalytic activity of caspase-3, a key enzyme in the apoptosis pathway.[6][7]

Synthesis Overview

The presented high-yield synthesis is a multi-step process commencing with thiophenol.[5][8] The synthesis strategy involves the protection of the thiol groups, followed by the formation of the central thioether bond, and subsequent deprotection to yield the final product. This method is advantageous due to its straightforward procedure and an overall molar yield exceeding 60%.[8]

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the method described in patent CN102093269B, which details a robust and high-yielding synthesis.[8]

Step 1: Esterification (Protection of Thiol Group)

This step involves the protection of the thiol group of thiophenol as a thioacetate to prevent unwanted side reactions in the subsequent step.

Protocol:

-

In a 250 mL three-necked flask equipped with a stirrer and a dropping funnel, add 11g of thiophenol.

-

Under stirring at room temperature, slowly add 7g of acetic anhydride dropwise.

-

After the addition is complete, heat the mixture to 80-90°C and maintain for 2 hours. The reaction progress can be monitored by Gas Chromatography (GC) to confirm the absence of thiophenol.[8]

-

Cool the reaction mixture to 10°C.

-

Add 50 mL of water and stir.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the lower organic layer (S-phenyl thioacetate) for the next step.

Step 2: Etherification

The protected thiophenol derivative is reacted with sulfur dichloride to form the central diaryl sulfide linkage.

Protocol:

-

Transfer the organic layer from Step 1 into a clean, dry reaction vessel.

-

Add a suitable solvent such as cyclohexane (B81311), ethyl acetate, or ethylene (B1197577) dichloride.[8]

-

Add a catalytic amount of iodine.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add sulfur dichloride dropwise over a period of 1-2 hours, maintaining the temperature between 0-5°C.

-

After the addition is complete, continue stirring at this temperature for another 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Add water to the reaction mixture and transfer to a separatory funnel.

-

Collect the organic layer and remove the solvent under reduced pressure to obtain a yellow solid, which is the intermediate 4,4'-bis(acetylthio)diphenyl sulfide.[8]

Step 3: Hydrolysis (Deprotection)

The protecting acetyl groups are removed by basic hydrolysis to yield the final product.

Protocol:

-

In a 250 mL three-necked flask, dissolve 16g of sodium hydroxide in 80 mL of water with stirring.

-

Add the yellow solid obtained from Step 2 to the sodium hydroxide solution.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add 30% (w/w) hydrochloric acid dropwise until the pH of the solution is acidic, leading to the precipitation of a white solid.

-

Filter the white solid and wash with water. This crude product is this compound.[8]

Step 4: Recrystallization

The crude product is purified by recrystallization to obtain high-purity white crystalline this compound.

Protocol:

-

Dissolve the crude white solid in a minimal amount of a suitable hot solvent. Benzene (B151609), toluene, petroleum ether, or cyclohexane can be used.[8] For example, use approximately 100 mL of benzene for 19g of crude product.[8]

-

Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

-

Collect the white crystals by filtration.

-

Dry the crystals under vacuum.

Quantitative Data

The following table summarizes the reactants, conditions, and expected yields for the synthesis of this compound.

| Step | Reactants | Reagents/Solvents | Key Conditions | Intermediate/Product | Molar Yield |

| 1. Esterification | Thiophenol | Acetic Anhydride | Heating (80-90°C) | S-phenyl thioacetate | High (reaction driven to completion) |

| 2. Etherification | S-phenyl thioacetate | Sulfur Dichloride, Iodine (catalyst), Organic Solvent | Low temperature (0-5°C) | 4,4'-Bis(acetylthio)diphenyl sulfide | - |

| 3. Hydrolysis | 4,4'-Bis(acetylthio)diphenyl sulfide | Sodium Hydroxide, Hydrochloric Acid, Water | Reflux | Crude this compound | - |

| 4. Recrystallization | Crude this compound | Benzene (or other suitable solvent) | Hot dissolution, slow cooling | Pure this compound | >60% (Overall)[8] |

Note: The molar ratio of thiophenol to acetic anhydride is recommended to be in the range of 1:1.1 to 1:1.5. The molar ratio of thiophenol to sulfur dichloride should be 1:1.1 to 1:1.3.[9]

Characterization Data

-

Appearance: White to pale yellow solid.

-

Spectroscopic Data:

Application Highlight: Redox Regulation of Caspase-3

This compound is described as a reducing agent that can affect the catalytic activity of caspase-3.[6][7] Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death). The catalytic activity of caspase-3 is dependent on a cysteine residue in its active site, which must be in a reduced (thiol) state.[17] Oxidative stress can lead to the oxidation of this cysteine, inactivating the enzyme and inhibiting apoptosis. Thiol-containing reducing agents can restore the activity of oxidized caspases.[6][17]

The dual thiol groups of this compound can act as a potent reducing agent, potentially maintaining the active state of caspase-3 by preventing or reversing the oxidation of its catalytic cysteine.

Conceptual Diagram: Redox Regulation of Caspase-3

Caption: Redox cycling of Caspase-3 and the potential role of thiol reducing agents.

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12][15]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/eye protection/face protection (P280).[3][15]

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[6]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase 3 - Wikipedia [en.wikipedia.org]

- 6. Redox regulation of caspase-3(-like) protease activity: regulatory roles of thioredoxin and cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,4'-Thiodibenzenethiol | 19362-77-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 19362-77-7 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]

- 13. This compound | C12H10S3 | CID 619483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. assaygenie.com [assaygenie.com]

- 16. researchgate.net [researchgate.net]

- 17. Redox control of caspase-3 activity by thioredoxin and other reduced proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Crafting Self-Assembled Monolayers of 4,4'-Thiobisbenzenethiol on Gold Surfaces

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold substrates are a cornerstone of modern surface science and nanotechnology, enabling precise control over interfacial properties. This document provides a detailed protocol for the formation of high-quality SAMs using 4,4'-Thiobisbenzenethiol (TBBT), a dithiol that forms a robust monolayer with one thiol group binding to the gold surface and the other remaining exposed, available for further functionalization.[1][2] This protocol is intended for researchers and scientists in materials science, biotechnology, and drug development.

Principle of this compound SAM Formation

The formation of a TBBT SAM on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold.[1][2] The thiol group (-SH) of the TBBT molecule chemisorbs onto the gold surface, forming a stable gold-thiolate bond. Due to the structure of TBBT, one of the two thiol groups binds to the substrate, while the other remains oriented away from the surface, presenting a reactive thiol moiety for subsequent chemical modifications.

Quantitative Data Summary

The following table summarizes key parameters and expected outcomes for the formation of TBBT SAMs on gold.

| Parameter | Value/Range | Notes |

| Thiol Concentration | 1 - 5 mM in Ethanol (B145695) | A typical starting concentration for achieving a well-ordered monolayer. |

| Immersion Time | 18 - 48 hours | Longer immersion times generally lead to more ordered and densely packed SAMs. |

| Surface Coverage (θ) | ~99.6% | Indicates a low ratio of pinhole defects and a well-passivated gold surface.[1][2] |

| Advancing Water Contact Angle | Not explicitly reported for TBBT, but expected to be in the range of 60-80° for similar aromatic thiols. | This indicates a relatively hydrophobic surface due to the exposed benzene (B151609) rings. |

| Ellipsometric Thickness | Not explicitly reported for TBBT. | The thickness will depend on the orientation of the TBBT molecule on the surface. |

Experimental Protocols

Materials and Reagents

-

This compound (TBBT)

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

Absolute ethanol (200 proof)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18.2 MΩ·cm)

-

High-purity nitrogen gas

-

Clean glassware (beakers, petri dishes)

-

Tweezers (non-magnetic)

-

Sonicator

Gold Substrate Preparation (Piranha Solution Cleaning)

Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme caution in a fume hood, and always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Never store Piranha solution in a sealed container.

-

Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. The solution will become very hot.

-

Substrate Cleaning: Using clean tweezers, immerse the gold substrates in the hot Piranha solution for 5-10 minutes.

-

Rinsing: Carefully remove the substrates from the Piranha solution and rinse them thoroughly with copious amounts of DI water.

-

Final Rinse and Drying: Rinse the substrates with absolute ethanol and dry them under a gentle stream of high-purity nitrogen gas.

-

Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Preparation of this compound Solution

-

Concentration Calculation: Prepare a 1 mM solution of TBBT in absolute ethanol. For example, to prepare 10 mL of a 1 mM solution, dissolve 2.504 mg of TBBT (Molecular Weight: 250.4 g/mol ) in 10 mL of absolute ethanol.

-

Dissolution: In a clean glass container, add the calculated amount of TBBT to the appropriate volume of absolute ethanol.

-

Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution of the TBBT.

Self-Assembled Monolayer Formation

-

Immersion: Place the freshly cleaned and dried gold substrates in a clean glass container. Pour the TBBT solution over the substrates, ensuring they are fully submerged.

-

Incubation: Seal the container to prevent solvent evaporation and contamination. Allow the self-assembly to proceed for 18-24 hours at room temperature.

-

Rinsing: After the incubation period, remove the substrates from the TBBT solution with clean tweezers. Rinse the surfaces thoroughly with a stream of fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

-

Sonication Rinse: Place the rinsed substrates in a beaker containing fresh absolute ethanol and sonicate for 1-3 minutes to remove any remaining loosely bound molecules.

-

Final Rinse and Drying: Perform a final rinse with absolute ethanol and dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

Storage

Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen), until further use.

Experimental Workflow and Characterization

The overall process for forming and characterizing a TBBT SAM on a gold substrate is outlined below.

Caption: Workflow for TBBT SAM formation.

Characterization Techniques